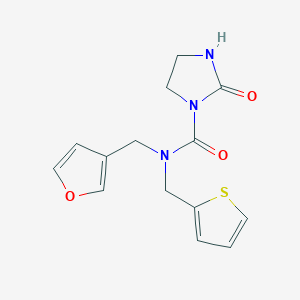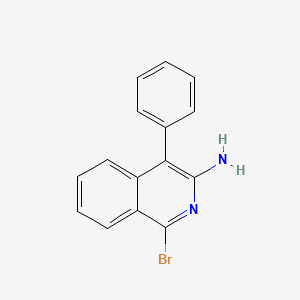
N-(2-(2-(1H-pirazol-1-il)etoxi)etil)tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide: is a complex organic compound featuring a thiophene ring, a pyrazole ring, and an amide functional group. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial properties. The pyrazole and thiophene rings are known to interact with biological targets, making it a candidate for drug development.
Medicine: In medicine, N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide may be explored for its therapeutic potential. Its ability to modulate biological pathways can be harnessed to develop new treatments for various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways . The compound’s interaction with its target could lead to changes in these pathways, resulting in downstream effects.
Result of Action
Similar compounds have been reported to have various biological activities . The compound’s interaction with its target could lead to changes in cellular processes, resulting in observable effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-3-carboxamide core. This can be achieved through the reaction of thiophene-3-carboxylic acid with an appropriate amine under dehydration conditions. The pyrazole ring is then introduced through a nucleophilic substitution reaction involving 1H-pyrazol-1-yl ethoxyethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: Thiophene-3-amine or thiophene-3-ol.
Substitution: Various substituted pyrazoles.
Propiedades
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c16-12(11-2-9-18-10-11)13-4-7-17-8-6-15-5-1-3-14-15/h1-3,5,9-10H,4,6-8H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXRLZNDFCMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)
![3-(4-Bromophenyl)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2417641.png)


![(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B2417645.png)




![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
